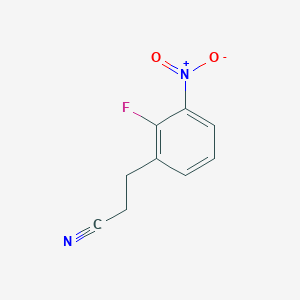
3-(2-Fluoro-3-nitrophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-3-nitrophenyl)propanenitrile: is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-nitrophenyl)propanenitrile typically involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
化学反応の分析
Types of Reactions: 3-(2-Fluoro-3-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 3-(2-Fluoro-3-aminophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(2-Fluoro-3-nitrophenyl)propanoic acid.
科学的研究の応用
Chemistry: In chemistry, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: This compound is explored for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for creating polymers and other advanced materials .
作用機序
The mechanism of action of 3-(2-Fluoro-3-nitrophenyl)propanenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The fluoro and nitro groups play a crucial role in its binding affinity and specificity towards molecular targets .
類似化合物との比較
- 2-(4-Fluoro-2-nitrophenyl)propanenitrile
- 3-(3-Fluoro-4-nitrophenyl)propanenitrile
- 3-(2,3-Dimethoxyphenyl)-2-phenyl-2-propenenitrile
Comparison: Compared to similar compounds, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications .
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
3-(2-fluoro-3-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7FN2O2/c10-9-7(4-2-6-11)3-1-5-8(9)12(13)14/h1,3,5H,2,4H2 |
InChIキー |
GSSXIXQHLKKZSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



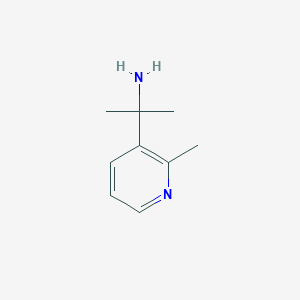
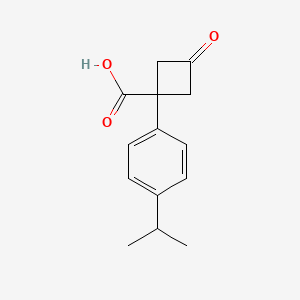




![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
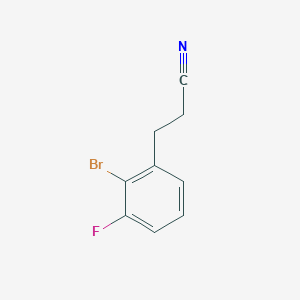
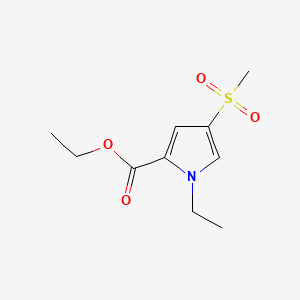

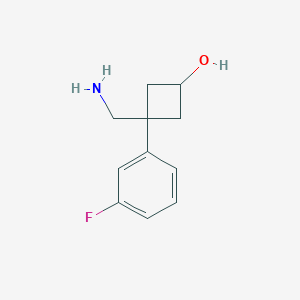

![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
